Cas no 2172505-03-0 (1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol)

1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol
- 2172505-03-0
- EN300-1650023
- 1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol
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- Inchi: 1S/C11H20FNO3/c12-7-10(14)8-13-3-1-9(2-4-13)11-15-5-6-16-11/h9-11,14H,1-8H2
- InChI Key: BGNNCDOILOGVAE-UHFFFAOYSA-N
- SMILES: FCC(CN1CCC(C2OCCO2)CC1)O
Computed Properties
- Exact Mass: 233.14272166g/mol
- Monoisotopic Mass: 233.14272166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.9Ų
- XLogP3: 0.4
1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1650023-2.5g |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1650023-5.0g |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1650023-0.1g |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1650023-50mg |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 50mg |
$827.0 | 2023-09-21 | ||
Enamine | EN300-1650023-0.05g |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1650023-2500mg |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 2500mg |
$1931.0 | 2023-09-21 | ||
Enamine | EN300-1650023-5000mg |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 5000mg |
$2858.0 | 2023-09-21 | ||
Enamine | EN300-1650023-10000mg |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 10000mg |
$4236.0 | 2023-09-21 | ||
Enamine | EN300-1650023-100mg |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 100mg |
$867.0 | 2023-09-21 | ||
Enamine | EN300-1650023-250mg |
1-[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-fluoropropan-2-ol |
2172505-03-0 | 250mg |
$906.0 | 2023-09-21 |
1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
Additional information on 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol
1-4-(1,3-Dioxolan-2-yl)Piperidin-1-yl-3-fluoropropan-2-ol: A Comprehensive Overview
The compound 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol, also known by its CAS number 2172505-03-0, is a complex organic molecule with unique structural features. This compound belongs to the class of piperidine derivatives and incorporates elements of epoxide chemistry and fluorinated alcohol groups. Its structure makes it a subject of interest in various fields, including pharmaceutical research, chemical synthesis, and biomedical applications.
The molecule's core consists of a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom. Attached to this piperidine ring are two key substituents: a 1,3-dioxolan-2-yl group and a fluorinated propan-2-ol group. The 1,3-dioxolan-2-yl group is an epoxide-derived structure, which adds unique reactivity to the molecule. On the other hand, the 3-fluoropropan-2-ol group introduces fluorine and alcohol functionalities, which can influence both the chemical properties and biological activity of the compound.
Recent studies have highlighted the potential of fluorinated compounds in drug discovery due to their ability to modulate biological systems with high precision. The presence of the fluorine atom in this molecule is particularly noteworthy, as it can affect metabolic stability, lipophilicity, and receptor binding affinity. These properties make 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol a promising candidate for exploring novel therapeutic applications.
From a synthetic chemistry perspective, the compound's structure showcases intricate stereochemistry and ring-opening reactions due to the epoxide group. This makes it a valuable model system for studying epoxide-opening mechanisms, which are of significant importance in both academic and industrial settings. The combination of piperidine, epoxide, and fluorinated alcohol moieties creates a molecule with diverse reactivity, making it suitable for exploring intermolecular interactions and catalytic processes.
Biomedically, the compound's pharmacokinetic properties are of great interest. The fluorine atom can enhance bioavailability by altering the molecule's polar surface area, while the epoxide group may influence toxicological profiles due to its potential for bioactivation. Research into such compounds often focuses on optimizing drug-like properties, including solubility, permeability, and target binding efficiency, which are critical for developing effective therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to model the behavior of 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol with unprecedented accuracy. These studies often involve molecular docking, QSAR analysis, and MD simulations, which provide insights into the compound's interactions with biological systems. Such computational approaches are instrumental in guiding experimental designs and accelerating the discovery of new drugs.
Furthermore, the compound's dioxolane ring is known to participate in various biological pathways, including those involving enzyme inhibition and receptor modulation. The piperidine moiety, on the other hand, contributes to lipophilicity and membrane permeability, which are essential for achieving adequate drug concentrations at target sites. These attributes make the compound a valuable probe in studying central nervous system (CNS) disorders, such as epilepsy, depression, and neurodegenerative diseases.
Recent investigations have also explored the potential of fluorinated alcohol derivatives in antimicrobial therapy. The combination of fluorine and epoxide groups may lead to novel mechanisms of action, such as disrupting cell wall synthesis or interfering with enzymatic processes. This opens up new avenues for combating antibiotic resistance and developing next-generation antimicrobial agents.
From an environmental perspective, the compound's biodegradability and toxicological profile are critical considerations in its application. The presence of the epoxide group can influence the molecule's persistence in the environment, while the fluorine atom may affect its bioaccumulation potential. Understanding these factors is essential for ensuring the safe use of such compounds in both research and commercial settings.
In summary, 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol (CAS 2172505-03-0) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique combination of structural features—piperidine, epoxide, and fluorinated alcohol—makes it a valuable tool for exploring various aspects of drug design, biological interactions, and environmental chemistry. As research into this compound continues, it is likely to yield new insights into the development of innovative therapeutic agents and contribute to advancements in the field of medicinal chemistry.
For further information on the synthesis, characterization, and applications of 1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol, please refer to the latest scientific literature and databases. Researchers interested in this compound can find additional details in the following sources:
- CAS Registry Number: 2172505-03-0
- Chemical Abstracts Service (CAS)
- National Institute of Health (NIH) PubChem Database
- Elsevier's Reaxys database
Further inquiries can be directed to the corresponding authors or research institutions involved in the study of this compound.
1-4-(1,3-Dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol (CAS 2172505-03-0) Introduction: - CAS Registry Number: 2172505-03-0 - Chemical Class: Piperidine derivative - Key Features: Contains a 1,3-dioxolan-2-yl group, a piperidine ring, and a fluorinated propan-2-ol group. Structural Analysis: - Core Structure: Six-membered piperidine ring with one nitrogen atom. - Substituents: - 1,3-Dioxolan-2-yl group: Epoxide-derived structure contributing unique reactivity. - Fluorinated propan-2-ol group: Introduces fluorine and alcohol functionalities. Chemical Reactivity: - Epoxide Group: Involved in ring-opening reactions, a subject of study in both academic and industrial settings. - Fluorine Atom: Influences metabolic stability, lipophilicity, and receptor binding affinity. Biomedical Applications: - Pharmacokinetic Properties: Research focuses on optimizing bioavailability, solubility, permeability, and target binding efficiency. - Potential Therapeutic Uses: Exploring applications in CNS disorders (epilepsy, depression, neurodegenerative diseases) and antimicrobial therapy. Recent Research Insights: - Computational Chemistry: Molecular docking, QSAR analysis, and MD simulations provide insights into biological interactions. - Environmental Considerations: Studies on biodegradability and toxicological profile are crucial for safe use in research and commercial settings. Further Reading: - Sources: CAS Registry, PubChem Database, Elsevier's Reaxys database. - Inquiries: Corresponding authors or research institutions involved in the study. This compound serves as a valuable tool in exploring various aspects of drug design, biological interactions, and environmental chemistry, contributing to advancements in medicinal chemistry.2172505-03-0 (1-4-(1,3-dioxolan-2-yl)piperidin-1-yl-3-fluoropropan-2-ol) Related Products
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